molecular formula C17H16N2O3 B13633646 1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid

1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid

Cat. No.: B13633646
M. Wt: 296.32 g/mol
InChI Key: BJLFXAZHVHRXBE-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a 2-ethoxyphenyl substitution at the 1-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 5-position of the benzimidazole core. Benzimidazole derivatives are widely studied for pharmacological applications, including enzyme inhibition, receptor antagonism, and antimicrobial activity .

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C17H16N2O3/c1-3-22-16-7-5-4-6-15(16)19-11(2)18-13-10-12(17(20)21)8-9-14(13)19/h4-10H,3H2,1-2H3,(H,20,21)

InChI Key

BJLFXAZHVHRXBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NC3=C2C=CC(=C3)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

General Synthetic Strategy

The preparation of 1-(2-ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid generally follows a multi-step synthetic route involving:

This approach is analogous to the synthesis of 1-(2-methoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid, where o-phenylenediamine reacts with 2-methoxybenzoic acid under acidic conditions to form the benzimidazole ring system.

Specific Synthetic Methods

One-Pot Heterocyclization Approach
  • Example Reaction: Reaction of ethyl 4-(methylamino)-3-nitrobenzoate with 2-ethoxy-substituted benzaldehyde in the presence of reducing agents such as sodium dithionite (Na2S2O4) in DMSO at approximately 90 °C.
  • Process: The nitro group is reduced, and heterocyclization occurs simultaneously, forming the benzimidazole ring.
  • Post-Reaction: Base hydrolysis of the ester group to yield the carboxylic acid.
  • Advantages: This one-pot method simplifies synthesis by combining reduction and cyclization steps, improving efficiency.
Catalytic Redox Condensation
  • Catalysts: Iron/sulfur (Fe/S) catalytic systems.
  • Substrates: Phenylacetic acid derivatives and substituted o-nitroanilines.
  • Conditions: Redox condensation under controlled temperature to form benzimidazole derivatives without organic by-products.
  • Relevance: Although reported for other benzimidazole derivatives, this method could be adapted for this compound synthesis.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using:

  • Continuous flow reactors to maintain consistent temperature and reaction times, enhancing yield and purity.
  • Catalysts to accelerate cyclization and reduce side reactions.
  • Optimized solvent systems , often polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to improve solubility and reaction rates.
  • Purification steps including recrystallization and chromatography to achieve >95% purity.

Purification Techniques

Purification of the synthesized compound typically involves:

Method Description Purpose
Recrystallization Using solvents like ethanol, DMF, or acetic acid To improve purity and remove impurities
Column Chromatography Silica gel with gradient elution (ethyl acetate/hexane) Separation of closely related impurities
Solid Phase Extraction (SPE) Removal of polar impurities Pre-purification step

These methods ensure the isolation of the target compound with high chemical purity suitable for further analysis or application.

Analytical Characterization Relevant to Preparation

To confirm the structure and purity post-synthesis, the following techniques are employed:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Confirm substitution pattern and ring formation Chemical shifts corresponding to aromatic protons, methyl, and ethoxy groups
Mass Spectrometry (ESI-MS) Verify molecular weight and fragmentation pattern Molecular ion peak consistent with C17H16N2O3 (approx. 296 g/mol)
Infrared Spectroscopy (IR) Identify functional groups (carboxylic acid, ether) C=O stretch ~1700 cm⁻¹, C–O stretch ~1250 cm⁻¹
High-Performance Liquid Chromatography (HPLC) Assess purity and monitor reaction progress Purity >95% after purification

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Cyclocondensation in PPA o-Phenylenediamine + 2-ethoxybenzoic acid Reflux at 150–200 °C, 4–6 hours 60–70 Requires strong acid, high temperature
One-Pot Heterocyclization Ethyl 4-(methylamino)-3-nitrobenzoate + 2-ethoxybenzaldehyde + Na2S2O4 DMSO, 90 °C, reflux 65–75 Combines reduction and cyclization
Fe/S Catalytic Redox Condensation Phenylacetic acid derivatives + o-nitroanilines Moderate temperature, Fe/S catalyst 70–80 Eco-friendly, minimal by-products
Methylation of benzimidazole Benzimidazole intermediate + methyl iodide Basic conditions, room temp to reflux 80–90 For 2-methyl substitution

Research Findings and Notes

  • The choice of substituent on the phenyl ring (methoxy vs. ethoxy) affects solubility and reactivity; ethoxy groups generally increase lipophilicity.
  • Reaction conditions must be optimized to prevent side reactions such as over-oxidation or polymerization.
  • Purification is critical as benzimidazole derivatives often form closely related impurities.
  • Computational studies (DFT) can predict reaction pathways and optimize conditions but require experimental validation.
  • Industrial scale-up favors continuous flow and catalytic methods for efficiency and environmental compliance.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Benzimidazole Core

2-Methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic Acid
  • Structural Differences : The 3,4,5-trimethoxyphenyl group replaces the 2-ethoxyphenyl substituent.
  • However, the lack of an ethoxy group may reduce selectivity for receptors sensitive to ortho-substituted aryl groups .
Ethyl 1-Butyl-2-(2-Hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
  • Structural Differences : An ethyl ester replaces the carboxylic acid, and a 2-hydroxy-4-methoxyphenyl group is present at the 2-position.
  • Impact: The ester group improves membrane permeability but requires hydrolysis to the active carboxylic acid form in vivo.
CV-11974 (Angiotensin II Antagonist)
  • Structural Differences : Features a 2-ethoxy group, a tetrazole ring (bioisostere for carboxylic acid), and a biphenylmethyl group.
  • Impact : The tetrazole (pKa ~4.9) mimics the carboxylic acid’s ionization state but offers superior metabolic stability. CV-11974 exhibits potent angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex), highlighting the importance of the 2-ethoxy group in receptor binding .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
  • Ethyl 1-(2-Hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate
    • The ethyl ester reduces polarity (logP increased by ~1.5 compared to the acid), enhancing oral bioavailability. The hydroxyethyl group introduces additional hydrogen-bonding sites .
  • 2-Methylbenzimidazole-5-carboxylic Acid Hydrochloride
    • The hydrochloride salt improves aqueous solubility (>50 mg/mL) but may alter tissue distribution compared to the free acid .
Sulfur-Containing Derivatives
  • Ethyl 1-(2-Hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate
    • The methylsulfanyl group increases lipophilicity and may influence cytochrome P450 metabolism due to sulfur’s electronegativity .

Pharmacological and Physicochemical Profiles

Compound Name Substituents (Position) Functional Group Key Pharmacological Activity IC₅₀ / Potency logP
1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid 1: 2-ethoxyphenyl; 2: methyl; 5: COOH Carboxylic acid Not explicitly reported (inferred enzyme/receptor modulation) N/A ~2.1*
CV-11974 1: 2-ethoxy; 7: COOH; tetrazole Tetrazole Angiotensin II receptor antagonist 0.033 mg/kg (IV, rats) ~3.5
2-Methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid 1: 3,4,5-trimethoxyphenyl; 5: COOH Carboxylic acid Anticancer (inferred from structural analogs) N/A ~2.8
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylate 1: butyl; 2: 2-hydroxy-4-methoxyphenyl; 5: COOEt Ester Prodrug (carboxylic acid activation) N/A ~3.2

*Estimated using fragment-based methods.

Key Findings and Implications

Ethoxy vs. Methoxy Substitutions : The 2-ethoxy group in the target compound may offer optimal steric and electronic properties for receptor interactions compared to bulkier trimethoxy derivatives .

Carboxylic Acid vs.

Ester Prodrugs : Ethyl esters (e.g., ) improve bioavailability but require metabolic activation, which may delay therapeutic onset .

Sulfur Modifications : Sulfur-containing derivatives (e.g., methylsulfanyl groups) could alter toxicity profiles or enzyme inhibition kinetics .

Biological Activity

1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

The compound features a benzimidazole core , which is known for its unique chemical reactivity and biological activity. Its structure includes:

  • Ethoxy group at the 2-position of the phenyl ring.
  • Methyl group at the 2-position of the benzimidazole.
  • Carboxylic acid group at the 5-position.

This specific arrangement of functional groups contributes to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it exhibits:

  • Inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis.
  • Moderate antifungal activity against strains like Candida albicans and Aspergillus niger.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus4
Streptococcus faecalis8
Candida albicans64
Aspergillus niger64

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. Notably:

  • The compound has shown significant antiproliferative effects on breast cancer cell lines (MDA-MB-231).
  • The IC50 values for these effects range from 16.38 µM to 29.39 µM depending on structural modifications.

Table 2 presents a summary of anticancer activity:

Cell LineIC50 (µM)Reference
MDA-MB-23116.38
Other tested linesVaries

The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, leading to caspase activation and subsequent cancer cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, reducing inflammation.
  • DNA Interaction : It can intercalate with DNA, disrupting replication processes and leading to apoptosis in cancer cells.
  • Receptor Modulation : Interaction with various receptors may enhance its therapeutic effects across different biological systems.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of benzimidazole derivatives, including this compound. For instance:

  • A study demonstrated that derivatives with ethoxy substitutions exhibited enhanced lipophilicity, correlating with improved membrane permeability and biological activity .
  • Another investigation highlighted the role of structural modifications in enhancing anticancer efficacy, emphasizing the importance of functional group positioning on biological outcomes .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with carboxylic acid precursors. For example:

  • Step 1: React 2-ethoxyphenylamine with a methyl-substituted benzimidazole precursor in acetic acid under reflux (3–5 hours) to form the benzimidazole core .
  • Step 2: Introduce the carboxylic acid group at the 5-position via oxidation or carboxylation. Sodium acetate is often used to buffer the reaction and improve yield .
  • Optimization:
    • Temperature: Maintain reflux (~110–120°C) to ensure complete cyclization.
    • Purification: Recrystallize from dimethylformamide (DMF)/acetic acid mixtures to remove unreacted starting materials .
    • Yield Enhancement: Use a 10% molar excess of the carbonyl component to drive the reaction to completion .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify substituents on the benzimidazole ring (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, methyl group at δ 2.5–3.0 ppm) .
    • 13C NMR: Confirm the carboxylic acid carbonyl signal at δ 165–170 ppm .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a water/acetonitrile gradient (0.1% trifluoroacetic acid) to assess purity (>95%) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., carboxylic acid dimer formation) for absolute configuration confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assay systems for this compound?

Methodological Answer:

  • Assay Standardization:
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to a reference compound (e.g., doxorubicin) .
    • Control for solvent effects (e.g., DMSO concentrations ≤0.1%) to avoid false positives/negatives .
  • Mechanistic Studies:
    • Perform kinase inhibition profiling to identify off-target effects that may explain variability .
    • Compare results across orthogonal assays (e.g., enzymatic vs. cell-based assays) to validate target engagement .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound, and how do they correlate with experimental data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Model solubility by simulating interactions with water molecules, focusing on the carboxylic acid group’s hydration .
    • Predict logP values using software like Schrödinger’s QikProp to estimate membrane permeability .
  • Docking Studies:
    • Use AutoDock Vina to identify potential binding modes with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
    • Validate predictions with experimental IC50 values from enzyme inhibition assays .

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of modifications to the ethoxyphenyl or methyl groups?

Methodological Answer:

  • Systematic Substituent Variation:
    • Synthesize analogs with halogenated ethoxyphenyl groups (e.g., Cl, F) to study electronic effects on bioactivity .
    • Replace the methyl group with bulkier substituents (e.g., isopropyl) to assess steric hindrance .
  • Data Analysis:
    • Use multivariate regression to correlate substituent parameters (Hammett σ, π) with activity trends .
    • Perform principal component analysis (PCA) on bioassay data to identify dominant structural drivers .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining reproducibility?

Methodological Answer:

  • Process Optimization:
    • Transition from batch to flow chemistry for controlled exothermic reactions (e.g., cyclocondensation) .
    • Implement in-line FTIR monitoring to track reaction progression and intermediate stability .
  • Quality Control:
    • Use LC-MS to detect trace impurities (e.g., dimerization byproducts) during scale-up .
    • Establish acceptance criteria for intermediate purity (>90%) before proceeding to subsequent steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s solubility?

Methodological Answer:

  • Experimental Validation:
    • Measure solubility in phosphate-buffered saline (PBS) at pH 7.4 and compare with predictions from COSMO-RS .
    • Adjust computational models by incorporating experimental dielectric constant data .
  • Root-Cause Analysis:
    • Check for protonation state errors in simulations (e.g., carboxylic acid deprotonation at physiological pH) .
    • Re-evaluate force field parameters for the ethoxyphenyl group’s rotational barriers .

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